molecular formula C13H19NO2 B14005125 5-(Phenylamino)pentyl acetate CAS No. 13659-02-4

5-(Phenylamino)pentyl acetate

Cat. No.: B14005125
CAS No.: 13659-02-4
M. Wt: 221.29 g/mol
InChI Key: ZOLBHIGRRJZIDM-UHFFFAOYSA-N
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Description

5-(Phenylamino)pentyl acetate is an organic compound of interest in chemical and pharmaceutical research. This molecule features a pentyl acetate chain, a functional group known for its properties as a solvent and extractant in processes such as the production of pharmaceuticals . The phenylamino moiety is a common feature in numerous bioactive molecules and is frequently explored in the synthesis of heterocyclic compounds with diverse biological activities, including potential anticancer, antiviral, and psychotropic effects . The combination of these functional groups in a single molecule makes this compound a valuable intermediate for researchers in medicinal chemistry, particularly in the design and synthesis of novel compounds for biological screening. It may be utilized in the development of multi-ring structures like triazepines or pyridine derivatives, which are significant in drug discovery efforts . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

13659-02-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-anilinopentyl acetate

InChI

InChI=1S/C13H19NO2/c1-12(15)16-11-7-3-6-10-14-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3

InChI Key

ZOLBHIGRRJZIDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCNC1=CC=CC=C1

Origin of Product

United States

General Academic Context and Research Significance

Historical Perspectives in Synthetic Organic Chemistry Relevant to Phenylamino (B1219803) Compounds

The study of phenylamino compounds has a rich history in synthetic organic chemistry, dating back to the 19th century. A landmark in this field was the accidental synthesis of mauveine by William H. Perkin in 1856 while he was attempting to synthesize quinine. nih.gov Mauveine, the first commercially successful synthetic organic dye, is a complex mixture of compounds, with its core structure being a 7-amino-5-phenyl-3-(phenylamino)phenazin-5-ium salt. nih.gov This discovery not only launched the synthetic dye industry but also highlighted the significance of the phenylamino moiety in generating novel chemical entities with unique properties.

In the decades that followed, the development of synthetic methodologies for forming carbon-nitrogen bonds, central to the synthesis of phenylamino compounds, has been a major focus of organic chemistry. ijrpr.com Techniques such as nucleophilic aromatic substitution, Buchwald-Hartwig amination, and reductive amination have become fundamental tools for chemists. ijrpr.cominterchim.fr More recently, research has focused on developing more efficient, selective, and environmentally friendly synthetic routes to various phenylamino scaffolds, which are recognized for their broad applicability in medicinal chemistry and materials science. ijrpr.comresearchgate.net

Overview of Ester and Amine Functionalities in Bioactive Molecules

The ester and amine functional groups are among the most prevalent in bioactive molecules and pharmaceuticals. sci-hub.boxmdpi.com Their widespread presence is due to their ability to engage in crucial molecular interactions with biological targets and to influence the pharmacokinetic properties of a drug.

Amine Functionality: Amines are a versatile class of organic compounds containing a nitrogen atom with a lone pair of electrons, which allows them to act as hydrogen bond acceptors. stereoelectronics.org Primary and secondary amines can also act as hydrogen bond donors. stereoelectronics.org These hydrogen bonding capabilities are critical for the specific binding of a molecule to a protein receptor or enzyme active site. stereoelectronics.org Furthermore, the basicity of amines allows for the formation of salts, which can improve the solubility and handling of drug compounds. The presence of an amine group is a key feature in a vast number of pharmaceuticals, where it often plays a central role in the molecule's biological activity. ijrpr.comsci-hub.box

Ester Functionality: Ester groups can act as hydrogen bond acceptors through their carbonyl oxygen. stereoelectronics.org They are often incorporated into drug molecules to modify their physicochemical properties. A common strategy in drug design is the use of an ester as a prodrug. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. By masking a polar functional group, such as a carboxylic acid or an alcohol, with an ester, the lipophilicity of the molecule can be increased, leading to better absorption. Once absorbed, the ester is hydrolyzed by enzymes called esterases to release the active drug. stereoelectronics.org

Rationale for Investigating Novel Phenylamino-Pentyl Acetate (B1210297) Derivatives

The investigation into novel phenylamino-pentyl acetate derivatives is driven by the potential for synergistic or unique biological activities arising from the combination of the phenylamino group, a flexible pentyl linker, and an acetate ester. The phenylamino moiety is a well-established pharmacophore found in numerous bioactive compounds. nih.govresearchgate.netnih.govscielo.br The pentyl chain provides a degree of conformational flexibility, allowing the molecule to potentially adopt an optimal orientation for binding to a biological target. The acetate group can influence the molecule's solubility and permeability, and it could also function as a prodrug moiety, releasing a corresponding alcohol upon hydrolysis.

The rationale is further supported by the modular nature of the structure. Synthetic strategies allow for easy modification of the phenylamino group (e.g., substitution on the phenyl ring), the length of the alkyl chain, and the nature of the ester group. This modularity enables the systematic exploration of the structure-activity relationship (SAR) to optimize for a desired biological effect.

Current Research Landscape for Related Chemical Scaffolds

The current research landscape is rich with studies on chemical scaffolds containing the phenylamino group, indicating a sustained interest in their therapeutic potential. Recent investigations have explored a variety of phenylamino derivatives for a range of applications:

Neurodegenerative Diseases: Phenylamino-7,8-dihydroquinazolinone derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.govresearchgate.net

Anticancer Agents: Novel STAT3 inhibitors bearing a 2-acetyl-7-phenylamino benzofuran (B130515) scaffold are being investigated for their antitumor properties. researchgate.net Similarly, (4-phenylamino)quinazoline derivatives have been developed as inhibitors of NF-κB, a protein complex involved in cancer and inflammatory diseases. nih.gov Phenylamino pyrimidine (B1678525) derivatives have also shown promise as anticancer agents. researchgate.net

Antiviral Activity: Derivatives of 5-aminouracil (B160950) containing a phenylamino group have demonstrated inhibitory activity against human adenovirus replication. nih.gov

Hypoglycemic Agents: 2-Phenylamino-1,4-naphthoquinone derivatives have been synthesized and shown to possess hypoglycemic potential in animal models. scielo.br

This active research into structurally related compounds suggests that 5-(phenylamino)pentyl acetate could also exhibit interesting biological properties and warrants further investigation.

Academic Research Trajectories and Objectives for this compound

Based on the established roles of its constituent functional groups and the activities of related compounds, several academic research trajectories can be proposed for this compound:

Enzyme Inhibition Studies: A primary objective would be to screen this compound and its analogues for inhibitory activity against a panel of enzymes, particularly those implicated in diseases where related phenylamino compounds have shown efficacy, such as MAO-B, protein kinases, and STAT3. nih.govresearchgate.net

Prodrug Development: Research could focus on the hydrolysis of the acetate ester by esterases to release the corresponding 5-(phenylamino)pentan-1-ol. This would involve in vitro stability studies in plasma and liver microsomes, followed by in vivo pharmacokinetic studies to determine the rate and extent of conversion.

Structure-Activity Relationship (SAR) Studies: A key trajectory would be the synthesis and biological evaluation of a library of analogues to establish a clear SAR. Modifications could include:

Substitution on the phenyl ring of the phenylamino group to explore electronic and steric effects.

Varying the length of the alkyl chain connecting the amine and the ester to investigate the impact of flexibility.

Altering the ester group to modulate lability and physicochemical properties.

Investigation of Novel Therapeutic Areas: Given the diverse activities of phenylamino compounds, it would be valuable to conduct broad biological screening of this compound to identify potential new therapeutic applications.

Detailed Research Findings

While specific research findings on this compound are not widely published, we can infer potential properties and research directions from related compounds. The following table summarizes the biological activities of some representative phenylamino-containing molecules.

Compound ClassExampleReported Biological Activity
Phenylamino-quinazolines2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivativesMAO-B inhibitors for potential treatment of neurodegenerative diseases. nih.govresearchgate.net
Phenylamino-benzofurans2-Acetyl-7-phenylamino benzofuran derivativesSTAT3 inhibitors with potential antitumor activity. researchgate.net
Phenylamino-pyrimidinesImatinibAnticancer agent targeting specific protein kinases. researchgate.net
Phenylamino-naphthoquinones2-(Phenylamino)-1,4-naphthoquinone derivativesHypoglycemic agents. scielo.br
Phenylamino-uracils1-[4-(Phenoxy)benzyl]-5-(phenylamino)-6-azauracilInhibitors of human adenovirus replication. nih.gov

Synthetic Methodologies for 5 Phenylamino Pentyl Acetate and Its Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 5-(phenylamino)pentyl acetate (B1210297) (I) suggests two primary disconnection strategies, as illustrated below. These disconnections point to key precursors that serve as the foundational building blocks for its synthesis.

Figure 1: Retrosynthetic Analysis of 5-(Phenylamino)pentyl acetate

Disconnection A involves breaking the carbon-nitrogen (C-N) bond. This approach identifies aniline (B41778) (III) and a pentyl acetate derivative bearing a suitable leaving group (LG) at the 5-position (II), such as a halide (Br, Cl) or a sulfonate (e.g., tosylate), as the primary precursors. This strategy relies on the nucleophilic character of aniline to displace the leaving group.

Disconnection B focuses on the acyl-oxygen bond of the ester functionality. This pathway leads to the key intermediate 5-(phenylamino)pentan-1-ol (IV) and an acetylating agent (V), such as acetyl chloride or acetic anhydride. This route first establishes the phenylamino-alcohol backbone, followed by a final esterification step.

Based on this analysis, the key precursors for the synthesis of this compound and its analogues are:

Aniline (and its substituted derivatives)

5-halopentyl acetates or other activated pentyl acetate derivatives

5-(Phenylamino)pentan-1-ol

5-Aminopentan-1-ol

1,5-Dihalopentanes or 5-halo-1-pentanol

Classical Synthetic Routes for Phenylamino-Functionalized Esters

Traditional methods for constructing molecules like this compound rely on fundamental organic reactions such as nucleophilic substitution and esterification.

Amine Alkylation Strategies

The alkylation of amines is a cornerstone of C-N bond formation. In the context of synthesizing this compound, this involves the reaction of aniline with a pre-functionalized pentyl chain. A common approach is the direct N-alkylation of aniline with a 5-halopentyl acetate. google.comgoogle.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile. wikipedia.org

However, a significant challenge in the alkylation of primary amines like aniline is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. zsmu.edu.ua The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction. To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often involving the use of a large excess of the amine or specific base catalysts like cesium hydroxide (B78521) or cesium carbonate, which can promote selective mono-N-alkylation. google.comgoogle.com

An alternative two-step sequence involves the initial alkylation of aniline with a 1,5-dihalopentane, followed by conversion of the terminal halide to an acetate group. This route requires careful control of stoichiometry to favor mono-alkylation.

Esterification and Transesterification Procedures

Esterification provides a direct method to introduce the acetate group. google.com The most common approach following Disconnection B is the Fischer esterification of the precursor alcohol, 5-(phenylamino)pentan-1-ol, with acetic acid in the presence of a strong acid catalyst like sulfuric acid. libretexts.org This reaction is reversible, and to drive it towards the product, water is typically removed as it is formed.

Alternatively, more reactive acylating agents can be used for the esterification of 5-(phenylamino)pentan-1-ol under milder conditions. These agents include acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (HCl or acetic acid, respectively).

A specific synthesis of the key precursor, 5-(phenylamino)pentan-1-ol, has been reported, providing the necessary starting material for this esterification approach. rsc.org

Table 1: Classical Synthesis Approaches

Route Precursors Reaction Type Key Considerations
Amine Alkylation Aniline, 5-Halopentyl acetate SN2 Nucleophilic Substitution Potential for over-alkylation; requires careful control of stoichiometry or use of specific bases. google.comzsmu.edu.ua
Esterification 5-(Phenylamino)pentan-1-ol, Acetic Acid/Acetyl Chloride/Acetic Anhydride Fischer Esterification or Acylation Reversibility of Fischer esterification; use of base with acyl halides/anhydrides. libretexts.orgrsc.org

| Transesterification | 5-(Phenylamino)pentan-1-ol, Ethyl acetate | Base-catalyzed Transesterification | Requires removal of the alcohol byproduct (ethanol) to drive the equilibrium. |

Modern Catalytic Approaches in Synthesis

Modern synthetic chemistry offers powerful catalytic methods that can overcome some of the limitations of classical routes, such as harsh reaction conditions and poor selectivity.

Transition Metal-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C(sp²)–N bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction would be highly applicable to the synthesis of the key intermediate, 5-(phenylamino)pentan-1-ol. In this scenario, an aryl halide (e.g., bromobenzene) is coupled with 5-amino-1-pentanol (B144490) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. beilstein-journals.orgorganic-chemistry.org

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, with various generations of phosphine ligands developed to expand the substrate scope and improve reaction efficiency. Sterically hindered biarylphosphine ligands, such as XPhos or Buchwald's SPhos, are often effective for these transformations. beilstein-journals.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or potassium carbonate. This catalytic approach offers a more controlled and often higher-yielding alternative to classical N-arylation methods.

Table 2: Buchwald-Hartwig Amination for Precursor Synthesis

Aryl Halide Amine Catalyst/Ligand System Base Product
Bromobenzene 5-Amino-1-pentanol Pd(OAc)₂ / XPhos KOt-Bu 5-(Phenylamino)pentan-1-ol

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major field in organic synthesis. For the synthesis of analogues of this compound, particularly chiral analogues, organocatalytic methods offer powerful solutions. rsc.orgorganic-chemistry.org

For instance, the synthesis of chiral β-amino esters can be achieved through various organocatalytic strategies, such as the Mannich reaction catalyzed by chiral amines or thioureas. thieme-connect.com Chiral phosphoric acids have been used to catalyze the asymmetric N-H insertion of α-carbonyl sulfoxonium ylides with anilines to produce α-amino esters with high enantioselectivity. rsc.org While not directly applied to a pentyl chain, these methods demonstrate the potential of organocatalysis to construct the core amino ester functionality with stereochemical control.

N-Heterocyclic carbenes (NHCs) have also been employed as catalysts in the synthesis of β-amino esters. organic-chemistry.org These methods often involve the generation of a homoenolate equivalent which can then react with an electrophilic nitrogen source. The development of such methodologies could pave the way for novel, metal-free syntheses of this compound analogues.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound and its analogues is crucial for developing environmentally benign and efficient processes. Key aspects of green chemistry applicable to these syntheses include the use of safer solvents, catalyst-free or recyclable catalyst systems, and energy-efficient reaction conditions.

One-pot telescoped reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, represent a significant green approach. This methodology reduces solvent usage, reaction time, and waste generation. For instance, the synthesis of N-aryl-5-aminopyrazoles from anilines has been successfully demonstrated in aqueous conditions, avoiding the need for hazardous organic solvents and the isolation of toxic intermediates. rsc.org Similarly, reductive amination can often be performed as a one-pot procedure. masterorganicchemistry.comharvard.edu

The use of recyclable catalysts is another cornerstone of green synthetic design. Heterogeneous catalysts, such as polymer-supported reagents or metal nanoparticles on solid supports, can be easily recovered and reused, minimizing waste and cost. For example, reductive aminations have been effectively carried out using recyclable catalysts like Aquivion®-Fe, a perfluorosulfonic ionomer-supported iron catalyst. vulcanchem.com

Furthermore, employing safer and more environmentally friendly solvents is a key consideration. Water is an ideal green solvent, and its use in reactions like the synthesis of N-aryl-5-aminopyrazoles highlights a move away from volatile organic compounds (VOCs). rsc.org When organic solvents are necessary, the selection of those with better environmental, health, and safety (EHS) profiles is preferred.

Energy efficiency can be enhanced through methods like microwave-assisted synthesis. Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods, contributing to a more sustainable process.

Stereoselective Synthesis Approaches (if applicable)

While this compound itself is achiral, the introduction of stereocenters into its analogues can be critical for modulating their biological activity. Stereoselective synthesis aims to control the formation of specific stereoisomers, which is a key aspect of modern drug discovery and chemical biology.

For analogues of this compound with chiral centers, several stereoselective strategies can be employed. Enantioselective synthesis of chiral vicinal diamines, for example, has been achieved through rhodium-catalyzed one-pot tandem reductive amination and asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes with anilines. rsc.org This approach yields products with high enantioselectivity.

If a chiral center is introduced on the pentyl linker, for instance, through the use of a chiral starting material, the stereochemistry can be controlled throughout the synthetic sequence. For example, the synthesis of chiral N,N-dialkyl neurotransmitter analogues has been accomplished using the Kulinkovich reaction to create constrained cyclopropylamine (B47189) structures.

In cases where a racemic mixture of a chiral analogue is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through methods such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Synthesis of Structurally Modified Analogues and Derivatives

The systematic structural modification of this compound is essential for exploring structure-activity relationships (SAR) and optimizing its properties for various applications. These modifications typically focus on three key regions of the molecule: the phenyl ring, the pentyl linker, and the ester moiety.

Introducing a variety of substituents onto the phenyl ring of the aniline precursor allows for a systematic investigation of how electronic and steric effects influence the properties of the final compound. A common method to achieve this is to start with a range of commercially available substituted anilines. These can then be subjected to alkylation or reductive amination reactions to form the N-aryl pentylamine core.

For example, a series of N-substituted anilines can be synthesized via the Smiles rearrangement, which provides a route to various substituted N-tert-butyl-2-phenoxyacetamides that can be further elaborated. derpharmachemica.com The synthesis of 2-benzyl N-substituted anilines has also been reported through a catalyst-free reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, demonstrating a method to introduce substituents on the aniline ring. beilstein-journals.org

The following table illustrates the synthesis of various N-substituted anilines, which are key precursors for phenyl-ring-modified analogues of this compound.

Precursor (Substituted Phenol)ReagentProduct (N-tert-Butyl-2-(substituted-phenoxy)-acetamide)Yield (%)Reference
4-Chlorophenol2-Chloro-N-tert-butylacetamideN-tert-Butyl-2-(4-chlorophenoxy)acetamide85 derpharmachemica.com
1-Naphthol2-Chloro-N-tert-butylacetamideN-tert-Butyl-2-(naphthalen-1-yloxy)acetamide92 derpharmachemica.com
4-Fluorophenol2-Chloro-N-tert-butylacetamideN-tert-Butyl-2-(4-fluorophenoxy)acetamide96 derpharmachemica.com

Varying the length and composition of the linker chain between the phenylamino (B1219803) group and the ester moiety can significantly impact the molecule's conformational flexibility and its interactions with biological targets. Analogues with different linker lengths can be synthesized by using ω-haloalkylnitriles or dicarboxylic acid anhydrides of varying chain lengths in the initial steps of the synthesis.

For instance, N-arylputrescines (four-carbon linker) and N-arylcadaverines (five-carbon linker) can be synthesized by reacting anilines with the corresponding ω-chloronitriles. sorbonne-universite.fr The synthesis of santacruzamate A analogues involved modifying the linker length from one to five carbons, which was achieved by using different commercially available linker acids. nih.gov

The following table presents data on the synthesis of compounds with varying linker lengths, demonstrating the flexibility of the synthetic routes.

Starting AmineLinker PrecursorProductYield (%)Reference
Aniline4-Chlorobutyronitrile4-(Phenylamino)butyronitrile69 sorbonne-universite.fr
AnilineSuberic anhydride8-Oxo-8-(phenylamino)octanoic acid55 nih.gov
Phenethylamine (B48288)Ethyl (5-oxopentyl)carbamate precursorEthyl (5-oxo-5-(phenethylamino)pentyl)carbamate72 nih.gov
AnilineEthyl (6-oxohexyl)carbamate precursorEthyl (6-oxo-6-(phenylamino)hexyl)carbamate60 nih.gov

Modification of the ester group can be readily achieved by reacting the 5-(phenylamino)pentanol intermediate with different acylating agents, such as various acid anhydrides or acid chlorides. organic-chemistry.orgmdpi.comorganic-chemistry.org This allows for the introduction of a wide range of ester functionalities, from simple alkyl esters to more complex aryl esters.

Transesterification provides another route to modify the ester group. This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, this compound could be converted to other esters by reaction with different alcohols.

The following table provides examples of esterification reactions that can be applied to the synthesis of analogues with a modified ester moiety.

Alcohol/PhenolAcylating AgentCatalyst/ConditionsProduct EsterYield (%)Reference
1-PentanolAcetic anhydrideAcid catalyst1-Pentyl acetate71
Primary Alcohols/PhenolsAcetic anhydrideSodium bicarbonateCorresponding acetatesGood to excellent mdpi.com
3-PhenylpropanolGlacial acetic acidTetrabutylammonium tribromide3-Phenylpropyl acetate95 rsc.org
Alcohols/PhenolsAcid anhydridesDMAP·HCl (recyclable)Corresponding estersHigh organic-chemistry.org

Mechanistic Elucidation of 5 Phenylamino Pentyl Acetate S Molecular Interactions

Gas-Phase Elimination Kinetics and Neighboring Group Participation

The thermal decomposition of 5-(Phenylamino)pentyl acetate (B1210297) in the gas phase is a key area of study that highlights the intramolecular catalytic role of the amino group.

Kinetic studies of 5-(Phenylamino)pentyl acetate have been conducted in seasoned static reactor vessels, typically in the presence of a free radical suppressor like toluene (B28343) to ensure the reaction pathway is not complicated by radical chain reactions. The elimination kinetics were determined over a temperature range of 370–420 °C and a pressure range of 36–91 Torr. nih.gov The reaction is shown to be a homogeneous, unimolecular process that adheres to a first-order rate law. nih.gov

Compoundlog A (s⁻¹)Ea (kJ mol⁻¹)Temperature Range (°C)
This compound13.56 ± 0.19211.8 ± 2.2370–420
5-(N-methyl-N-phenylamino)-1-pentyl acetate12.29 ± 0.41182.9 ± 5.2370–420
Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound and a related compound. Data sourced from nih.gov.

The process is considered a type of pyrolytic elimination, where the molecule breaks down into smaller, more stable molecules upon heating. nih.gov The unimolecular nature of the reaction indicates that the decomposition of a single molecule is the rate-determining step, without the need for collision with other molecules. nih.govgu.se

The most significant mechanistic feature of the thermal decomposition of this compound is the direct involvement of the nitrogen atom through neighboring group participation (NGP), also known as anchimeric assistance. nih.govscielo.br In this process, a substituent within the molecule acts as an internal nucleophile, attacking the reaction center. wikipedia.org

In the case of this compound, the lone pair of electrons on the nitrogen atom of the phenylamino (B1219803) group participates in a backside nucleophilic attack on the carbon atom attached to the acetate group. nih.govebi.ac.uk This intramolecular attack facilitates the displacement of the acetate leaving group. The reaction proceeds through a cyclic, intimate ion-pair type of transition state. nih.gov

The definitive evidence for this mechanism is the formation of N-phenylpiperidine as a major product of the pyrolysis. nih.gov This cyclization would not occur without the intramolecular participation of the nitrogen atom. This anchimeric assistance significantly influences the reaction rate and defines the primary mechanistic pathway for the decomposition. nih.govwikipedia.org

Identification of Molecular Targets and Binding Affinities (for biologically active analogues)

While this compound itself is not primarily studied for its biological activity, its pyrolysis product and structural analogue, N-phenylpiperidine, is a core scaffold in numerous pharmacologically active molecules. wikipedia.orgtandfonline.com These analogues have been shown to bind with high affinity to various molecular targets.

Analogues based on the phenylpiperidine structure interact with a diverse range of receptors, often with high affinity and selectivity. These interactions are critical to their therapeutic effects, which span from analgesia to antipsychotic and antidepressant activities. wikipedia.orgtandfonline.comscispace.com

Sigma Receptors: Certain 4-phenylpiperidine (B165713) derivatives have been identified as high-affinity ligands for sigma (σ) receptors. nih.gov These receptors are implicated in a variety of central nervous system functions. Studies have shown that some analogues bind to sigma receptors with dissociation constants (Ki) in the low nanomolar range (1-10 nM), demonstrating an affinity that can be ten times higher than that of the well-known, non-selective ligand haloperidol. nih.gov

Opioid Receptors: The phenylpiperidine scaffold is a classic feature of many opioid analgesics, including pethidine (meperidine). wikipedia.orguno.edu Synthetic analogues have been developed as potent and selective ligands for opioid receptors. For example, a 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivative was found to be a selective μ-opioid receptor (MOR) agonist with a Ki of 7.3 nM. ebi.ac.uk This high affinity is attributed to specific interactions like hydrogen bonds and salt bridges within the receptor's binding pocket. ebi.ac.uk

Other CNS Receptors: The versatility of the phenylpiperidine structure allows it to target other receptors as well. N-aryl-piperidine derivatives have been synthesized as potent agonists for the human histamine (B1213489) H3 receptor. nih.govebi.ac.uk Furthermore, meperidine analogues have been explored as selective serotonin (B10506) reuptake inhibitors (SSRIs) by targeting the serotonin transporter (SERT). uno.edu

Analogue ClassTarget Receptor/TransporterBinding Affinity (Ki)Reference
4-Phenylpiperidine derivativesSigma (σ) Receptor1 - 10 nM nih.gov
Phenylpiperidine carboxamide derivativeμ-Opioid Receptor (MOR)7.3 nM ebi.ac.uk
N-Aryl-piperidine derivativesHistamine H3 ReceptorModerate to High Affinity nih.govebi.ac.uk
Meperidine analoguesSerotonin Transporter (SERT)41 nM (for Meperidine) uno.edu
Table 2: Examples of Receptor Binding Affinities for Biologically Active Phenylpiperidine Analogues.

Analogues of this compound also function as modulators and inhibitors of various enzymes. Enzyme inhibition is a process where a molecule binds to an enzyme and decreases its activity. bioninja.com.aulibretexts.org

One of the most notable examples involves the enzyme γ-secretase, which is implicated in the pathogenesis of Alzheimer's disease. A phenylpiperidine-type compound, referred to as GSM-1, acts as a γ-secretase modulator (GSM). embopress.org Instead of blocking the enzyme entirely, GSM-1 binds directly to the transmembrane domain 1 of presenilin 1 (a subunit of the γ-secretase complex). embopress.org This allosteric binding alters the enzyme's conformation, which in turn shifts its cleavage activity. The result is a decreased production of the toxic amyloid-β peptide Aβ42 and a corresponding increase in the production of the shorter, less harmful Aβ38 fragment. embopress.org

Other related structures, such as N-aryl piperamides, have been investigated as potential inhibitors of cyclooxygenase type 2 (COX-2), an enzyme involved in inflammation. nih.gov This highlights the broad potential of the core chemical structure to interact with and modulate the activity of clinically relevant enzymes. nih.gov

Characterization of Intracellular Signaling Cascades (for biologically active analogues)

The binding of phenylpiperidine analogues to their target receptors initiates or modulates intracellular signaling cascades, which are the series of molecular events that translate the external signal into a cellular response.

A clear example is seen with 4-phenylpiperidine-2-carboxamide analogues that act as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. nih.gov A well-characterized signaling pathway for this receptor involves its coupling to Gαq/11 proteins. nih.gov Activation stimulates phospholipase Cβ (PLCβ), which leads to the production of inositol-1,4,5-trisphosphate (IP3) and a subsequent release of calcium (Ca²⁺) from intracellular stores. The phenylpiperidine PAMs enhance the receptor's response to serotonin, potentiating this Ca²⁺ release and demonstrating a clear modulation of a specific signaling pathway. nih.gov

Furthermore, phenylpiperidine-type γ-secretase modulators affect signaling pathways related to neurodegeneration by altering the production of amyloid-β peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. embopress.org Additionally, N-aryl piperamide (B1618075) analogues designed as nitric oxide (NO) donors have been shown to impact the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses. nih.gov

Investigation of Metabolic Fate in Pre-clinical Biological Systems.

The metabolic fate of this compound is crucial for understanding its biological activity and clearance.

In Vitro Biotransformation Studies.

In vitro studies using liver microsomes are instrumental in identifying the primary metabolic pathways. For compounds containing an acetate ester, hydrolysis is a common initial metabolic step. This would convert this compound to 5-(phenylamino)pentan-1-ol and acetic acid. The resulting alcohol could then undergo further oxidation. The phenylamino moiety is susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to hydroxylated metabolites.

Research on structurally related compounds provides insights. For instance, studies on other acetate-containing molecules demonstrate that esterases rapidly hydrolyze the acetate group. google.com Similarly, the metabolism of compounds with alkylamine chains often involves N-dealkylation or oxidation at various positions along the alkyl chain.

Metabolite Identification and Profiling in Animal Models.

Following in vitro analysis, studies in animal models such as rats or mice are essential to confirm and expand upon the metabolic profile. After administration of this compound, urine, feces, and blood samples would be analyzed to identify metabolites.

Key metabolic transformations likely to be observed in animal models include:

Ester Hydrolysis: The primary and most anticipated metabolic pathway is the hydrolysis of the acetate ester to form 5-(phenylamino)pentan-1-ol.

N-Oxidation: The nitrogen atom of the phenylamino group can be oxidized.

Aromatic Hydroxylation: The phenyl ring can be hydroxylated at various positions.

Aliphatic Hydroxylation: The pentyl chain can undergo hydroxylation at different carbon atoms. nih.govnih.gov

Conjugation: The primary metabolites, particularly the hydroxylated derivatives, can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

A study on a similar compound, d-cis-3-acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(p-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride, in rats revealed that metabolism involved hydrolysis of the acetate group and other modifications. nih.gov

Table 1: Potential Metabolites of this compound in Animal Models

Metabolite NameChemical FormulaPredicted Metabolic Pathway
5-(Phenylamino)pentan-1-olC₁₁H₁₇NOEster Hydrolysis
5-(Hydroxyphenylamino)pentyl acetateC₁₃H₁₉NO₃Aromatic Hydroxylation
5-(Phenylamino)pentan-1-ol GlucuronideC₁₇H₂₅NO₇Glucuronidation of the primary alcohol
N-Oxide of this compoundC₁₃H₁₉NO₃N-Oxidation
Hydroxylated pentyl chain derivativesC₁₃H₁₉NO₃Aliphatic Hydroxylation

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights.

SAR studies are critical for understanding how the chemical structure of this compound relates to its biological activity.

Correlation of Structural Features with Biological Responses.

To establish a clear SAR, analogs of this compound would be synthesized and their biological activities compared. Key structural modifications would include:

Varying the length of the alkyl chain: Increasing or decreasing the number of methylene (B1212753) units in the pentyl chain would reveal the optimal length for hydrophobic interactions.

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate electronic properties and steric interactions. scispace.com

Altering the ester group: Replacing the acetate with other esters (e.g., propionate, benzoate) would help to understand the role of this functional group.

For example, in a series of phenethylamine (B48288) derivatives, substitutions on the phenyl ring were shown to significantly affect their binding affinity to the 5-HT2A receptor. nih.gov

Table 2: Hypothetical SAR of this compound Analogs

AnalogModificationPredicted Effect on ActivityRationale
4-(Phenylamino)butyl acetateShorter alkyl chainPotentially decreasedSuboptimal hydrophobic interaction
6-(Phenylamino)hexyl acetateLonger alkyl chainPotentially decreased or increasedMay improve or disrupt binding
5-((4-Chlorophenyl)amino)pentyl acetateElectron-withdrawing group on phenyl ringMay alter binding affinityModifies electronic and steric properties
5-(N-Methylphenylamino)pentyl acetateTertiary amineMay decrease activityLoss of hydrogen bond donor capability
5-(Phenylamino)pentyl propionateDifferent ester groupMay have similar or altered activityProbes the importance of the acetate size

Identification of Pharmacophore Elements.

A pharmacophore model for this class of compounds would identify the essential three-dimensional arrangement of functional groups required for biological activity. Based on the structure of this compound, a hypothetical pharmacophore might include:

A hydrogen bond donor: The N-H group of the phenylamino moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the acetate group.

An aromatic feature: The phenyl ring.

A hydrophobic region: The pentyl chain.

The development of pharmacophore models for other classes of compounds, such as 5-HT₇ receptor ligands, has highlighted the importance of features like hydrophobic regions, positively charged centers, and hydrogen bond acceptors. nih.gov Such models are invaluable for designing new, more potent, and selective molecules. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 5 Phenylamino Pentyl Acetate and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 5-(Phenylamino)pentyl acetate (B1210297). researchgate.netscispace.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, providing a basis for its reactivity and interaction with biological systems. nih.govresearchgate.net

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. scispace.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions with a receptor binding site. For 5-(Phenylamino)pentyl acetate, the nitrogen of the amino group and the oxygen of the acetate group would be expected to be regions of negative potential, while the hydrogen on the amine and protons on the phenyl ring would be regions of positive potential.

Atomic Charges and Reactivity Indices: Calculations can determine the partial charge on each atom in the molecule. Furthermore, reactivity descriptors like Fukui indices can pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack. researchgate.net

In studies of related phenylalkylamine series, DFT-based calculations have been used to generate these electronic descriptors for Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net For instance, research on hallucinogenic phenylalkylamines demonstrated that electronic descriptors, such as frontier orbital phase angles and nucleophilic superdelocalizabilities, were major contributors to their biological activity, suggesting that electronic effects are key to their interaction with receptors. researchgate.netresearchgate.net

Electronic PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to electron-donating ability.Indicates the ease with which the molecule can participate in charge-transfer interactions with a biological target.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.Indicates the molecule's capacity to accept electrons, for instance, from an electron-rich residue in a binding site.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity.
MEP Map 3D visualization of the electrostatic potential on the molecule's surface.Predicts sites for electrostatic interactions and hydrogen bonding with a receptor.
Atomic Charges Calculated partial charge on each atom.Helps in understanding intramolecular and intermolecular electrostatic interactions.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method simulates the binding process and scores the resulting poses based on their energetic favorability, providing insights into potential binding modes and affinities. nih.gov For this compound, docking would involve placing the molecule into the binding site of a known or predicted protein target to explore how it might interact.

The initial step in a docking study is to identify a plausible binding site on the target protein. These sites are often clefts or pockets on the protein's surface. For phenylalkylamine analogues, known targets include T-type calcium channels and serotonin (B10506) receptors. Studies on these targets have identified specific domains and key amino acid residues that form the binding pocket. For example, in T-type calcium channels, phenylalkylamine derivatives are predicted to interact with residues within the channel pore, particularly in domains I, II, and IV. nih.gov Docking simulations for this compound against such a target would involve defining a search space, or "grid box," encompassing this putative binding region to predict its interactions.

Once docking is performed, the resulting ligand poses are analyzed to understand the specific interactions driving the binding. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group in this compound) and acceptors (like the carbonyl oxygen of the acetate) and corresponding residues in the protein (e.g., serine, threonine, or backbone carbonyls).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand, such as the phenyl ring and the pentyl chain, and hydrophobic amino acid residues like leucine, isoleucine, and valine.

Pi-Interactions: Aromatic interactions like pi-pi stacking or cation-pi interactions involving the phenyl ring of the ligand and aromatic residues like tyrosine or phenylalanine in the receptor.

Interaction TypePotential Groups in this compoundPotential Protein Residues
Hydrogen Bond Amino group (N-H), Acetate carbonyl (C=O)Asp, Glu, Ser, Thr, Gln, Asn
Hydrophobic Phenyl ring, Pentyl chainVal, Leu, Ile, Ala, Phe
Pi-Pi Stacking Phenyl ringPhe, Tyr, Trp, His
Cation-Pi Phenyl ring (as pi-system)Lys, Arg (as cation)

Molecular Dynamics Simulations to Investigate Conformational Behavior

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe the conformational behavior of the ligand and protein, the stability of the binding pose, and the role of solvent molecules.

For a complex of this compound and a target protein, an MD simulation would typically start with the best-predicted docking pose. Over the course of the simulation (often spanning hundreds of nanoseconds), one can analyze:

Stability of the Ligand-Protein Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the initial binding pose is stable or if the ligand drifts away from the binding site.

Conformational Flexibility: MD reveals the flexibility of the pentyl acetate chain and how the ligand adapts its conformation within the binding pocket. It also shows how the protein structure might change upon ligand binding.

Key Interaction Persistence: MD simulations allow for the analysis of the persistence of specific interactions, like hydrogen bonds, identified during docking. An interaction that is maintained for a high percentage of the simulation time is considered stable and important for binding.

In studies of phenylalkylamine derivatives with T-type calcium channels, MD simulations were used to confirm that specific binding patterns were stable and to identify the common domains shared by different channel subtypes for ligand interaction. nih.gov

In Silico Prediction of Potential Biological Targets

For a novel or less-studied compound like this compound, its biological targets may not be known. In silico target prediction methods aim to identify potential protein targets by leveraging computational screening techniques. Two common approaches are reverse docking and pharmacophore modeling. nih.govnih.gov

Reverse Docking: In contrast to traditional docking where many ligands are screened against one target, reverse docking (or inverse docking) screens a single ligand against a large database of known protein structures. nih.govfrontiersin.org The compound is docked into the binding sites of hundreds or thousands of proteins, and the results are ranked based on docking scores. nih.govnih.gov Proteins that consistently rank with high scores are identified as potential biological targets for the compound, which can then be validated experimentally. This approach is useful for drug repositioning and identifying potential off-target effects. tandfonline.com

Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govdergipark.org.tr Ligand-based pharmacophore models can be built from a set of known active molecules. This model is then used as a 3D query to search databases of compounds to find new molecules that fit the pharmacophore, or conversely, to search databases of protein structures to find targets that can accommodate the pharmacophore. researchgate.net This can help predict the biological target class for this compound by identifying which known target pharmacophores it matches.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model takes the form of an equation:

Activity = f(Molecular Descriptors)

To develop a QSAR model for analogues of this compound, a dataset of related phenylalkylamines with measured biological activity (e.g., IC₅₀ or Kᵢ values) against a specific target is required. The process involves several steps:

Data Set Preparation: A series of structurally related compounds with a range of biological activities is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum chemistry), and steric or topological indices.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds).

A successful QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. Studies on hallucinogenic phenylalkylamines have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) to build predictive models based on steric and electrostatic fields, highlighting the structural features important for activity. researchgate.netnih.gov

An extensive search of publicly available scientific literature and databases has revealed no specific computational chemistry, molecular modeling, or Quantitative Structure-Activity Relationship (QSAR) studies focused solely on the chemical compound “this compound”. Research in these specialized computational fields is often directed towards compounds with known significant biological activity or therapeutic potential, and it appears that this compound has not been a specific subject of such detailed investigation.

Therefore, it is not possible to generate a scientifically accurate article on the "" with the specified subsections on predictive models and QSAR-based design, as the foundational research data does not exist in the public domain.

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Compound Purity and Quantification in Research Samples

Chromatographic methods are fundamental for separating "5-(Phenylamino)pentyl acetate" from potential impurities, starting materials, or byproducts and for its quantification in research samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound". A reverse-phase HPLC (RP-HPLC) method would be the most probable approach for its analysis.

Method Development Considerations:

Stationary Phase: A C18 column is a common choice for the separation of aromatic compounds due to its hydrophobic nature. The nonpolar stationary phase would interact with the phenyl and pentyl groups of the molecule.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired retention and separation. For compounds with amine functionalities, a buffer such as phosphoric acid or formic acid is often added to the mobile phase to ensure good peak shape by protonating the amine group. sielc.com

Detection: Ultraviolet (UV) detection would be highly effective for "this compound" due to the presence of the phenylamino (B1219803) chromophore. The wavelength of maximum absorbance (λmax) would likely be in the range of 240-260 nm, typical for aniline (B41778) derivatives.

Hypothetical HPLC Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For "5-(Phenylamino)pentyl acetate (B1210297)," GC analysis could be feasible, potentially with derivatization to improve volatility and thermal stability.

Method Development Considerations:

Derivatization: The secondary amine in "this compound" could be derivatized to reduce its polarity and improve its chromatographic behavior. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process would convert the -NH- group into a less polar and more volatile derivative.

Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), would be suitable for separating the compound from other components in a mixture. gdut.edu.cn

Injector and Detector: A split/splitless injector would be used, with the temperature optimized to ensure efficient vaporization without thermal degradation. A Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. For more definitive identification, GC coupled with Mass Spectrometry (GC-MS) would be the preferred method.

Hypothetical GC Parameters:

Parameter Value
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 80 °C (1 min), then 10 °C/min to 280 °C (5 min)

| Detector | FID or Mass Spectrometer |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and rapid technique for qualitative analysis, reaction monitoring, and determining appropriate solvent systems for column chromatography.

Method Development Considerations:

Stationary Phase: Standard silica (B1680970) gel plates (Silica Gel 60 F254) are commonly used for the separation of moderately polar compounds like aromatic amines. researchgate.net

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether) would be used as the eluent. The ratio of the solvents would be adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7.

Visualization: The compound could be visualized under UV light at 254 nm due to the UV-absorbing phenyl group. Additionally, staining with a reagent that reacts with amines, such as ninhydrin (which may require heating) or a specific stain for aromatic amines, could be employed for visualization. acs.org

Hypothetical TLC System:

Parameter Value
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (7:3, v/v)

| Visualization | UV light (254 nm), Potassium permanganate stain |

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic techniques are crucial for the unambiguous structural elucidation of "this compound" and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR would provide critical information for "this compound".

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the phenyl ring. The splitting pattern would depend on the substitution pattern of the aniline.

Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.

Pentyl Chain Protons:

A triplet for the -CH₂-O- group adjacent to the acetate, likely in the region of δ 4.0-4.2 ppm.

A triplet for the -CH₂-N- group adjacent to the phenylamino group, likely in the region of δ 3.1-3.3 ppm.

Multiplets for the other three methylene (B1212753) groups (-CH₂-) in the pentyl chain, typically between δ 1.3-1.8 ppm.

Acetate Protons: A singlet for the methyl group (-CH₃) of the acetate moiety, typically around δ 2.0 ppm.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbon: A signal for the ester carbonyl carbon (-C=O) in the range of δ 170-172 ppm.

Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm) for the carbons of the phenyl ring.

Pentyl Chain Carbons: Signals for the five carbons of the pentyl chain, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.

Acetate Carbon: A signal for the methyl carbon of the acetate group around δ 21 ppm.

Conformational analysis could be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to study the spatial proximity of different protons.

Mass Spectrometry (MS) for Fragmentation and Metabolite Identification

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for its identification and for studying its metabolites.

Expected Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

Key Fragments:

Loss of the acetate group (CH₃COO•) or acetic acid (CH₃COOH).

Cleavage of the pentyl chain at various points.

A prominent fragment corresponding to the phenylamino moiety or related ions. For instance, in many N-phenyl compounds, a fragment corresponding to the aniline cation radical or a related structure is often observed.

A base peak could arise from a stable fragment, such as the tropylium ion (m/z 91) if a benzyl-like rearrangement is possible, or a fragment resulting from cleavage alpha to the nitrogen.

Metabolite Identification:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying metabolites in biological samples. For "this compound", potential metabolic transformations could include:

Hydroxylation: Addition of a hydroxyl group to the phenyl ring or the pentyl chain.

N-dealkylation: Cleavage of the bond between the nitrogen and the pentyl group.

Ester hydrolysis: Cleavage of the ester bond to form 5-(phenylamino)pentan-1-ol and acetic acid.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates to increase water solubility for excretion.

By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be determined.

Hypothetical Mass Spectrometry Data:

Ionization Mode Expected m/z Values of Key Fragments
EI Molecular Ion (M⁺), [M-59]⁺, [M-60]⁺, Phenylamino fragments

| ESI (Positive) | [M+H]⁺ |

Bioanalytical Methods for Detection and Quantification in Biological Matrices (Research Focus)

The quantitative analysis of this compound in biological matrices such as plasma, serum, or urine is critical for in vitro and in vivo research studies. Due to the complexity of these matrices and the often low concentrations of analytes, highly sensitive and selective methods like LC-MS/MS are required.

A robust LC-MS/MS method for the determination of this compound would involve careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step typically involves protein precipitation to remove larger biomolecules from plasma or serum samples, often using acetonitrile or methanol. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to further clean up the sample and concentrate the analyte. For structurally similar compounds, mixed-mode SPE cartridges can offer enhanced selectivity. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the method of choice for separation. A C18 or similar hydrophobic stationary phase column would be effective. A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid to promote protonation) and an organic modifier (e.g., acetonitrile or methanol) would likely be employed to achieve good peak shape and resolution from endogenous matrix components.

Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode, as the amine group is readily protonated. The method would be developed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. This involves monitoring a specific precursor-to-product ion transition. For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion. The product ions would be generated by fragmentation of the precursor ion in the collision cell. Likely fragmentation pathways would involve the cleavage of the ester group or fragmentation of the pentyl chain.

To enhance sensitivity for low-level quantification, chemical derivatization can be employed. Derivatizing the secondary amine with reagents such as propionic anhydride can improve ionization efficiency and chromatographic behavior. nih.govrug.nl

Interactive Table 3: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterConditionRationale
Sample Preparation Protein Precipitation followed by SPERemoval of matrix interferences and analyte concentration
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for moderately polar compounds
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI+
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution
Ionization Mode Electrospray Ionization (ESI), PositiveAmine group is readily protonated
Detection Mode Multiple Reaction Monitoring (MRM)High sensitivity and selectivity
Precursor Ion [M+H]⁺ To be determined experimentallyCorresponds to the protonated molecule
Product Ion(s) To be determined experimentallySpecific fragments for quantification and confirmation

Crystallographic Analysis for Solid-State Structure Determination

As of the current literature review, there is no publicly available crystallographic data for this compound. The determination of the single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for understanding its conformational preferences and for computational modeling studies. The flexible pentyl acetate chain and the potential for hydrogen bonding through the N-H group suggest that the crystal packing could exhibit interesting structural motifs.

Future Research Directions and Potential Applications in Academic Contexts

Design and Synthesis of Next-Generation Analogues

The rational design and synthesis of analogues are fundamental to medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. For 5-(Phenylamino)pentyl acetate (B1210297), a systematic analogue synthesis program could explore modifications at three primary locations: the aromatic ring, the alkyl chain, and the ester group.

Aromatic Ring Modification: Substituents can be introduced onto the phenyl group to modulate electronic and steric properties. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can influence the pKa of the secondary amine and its ability to form hydrogen bonds, which may be critical for target engagement.

Alkyl Linker Variation: The five-carbon pentyl chain provides significant conformational flexibility. Analogues could be synthesized with varying chain lengths (e.g., propyl, butyl, hexyl) to probe the optimal distance between the phenylamino (B1219803) and acetate moieties for biological activity. Introducing rigidity, for instance through the inclusion of a double bond or a cyclic structure within the chain, could also lead to more potent and selective compounds.

Ester Group Bioisosteres: The acetate group is susceptible to hydrolysis by esterases in the body. Replacing it with more stable bioisosteres, such as amides, sulfonamides, or small heterocyclic rings (e.g., oxadiazole), could improve metabolic stability and duration of action.

The synthesis of these analogues would likely involve standard organic chemistry reactions. The core structure could be assembled via N-alkylation of aniline (B41778) with a suitable haloalkyl alcohol, followed by esterification. Fischer esterification, which involves the acid-catalyzed reaction of an alcohol with a carboxylic acid, is a common method for creating such esters. cnchemshop.comthermofisher.com

Table 1: Potential Strategies for Analogue Design
Molecular SectionModification StrategyRationale
Phenyl RingIntroduction of electron-withdrawing or electron-donating substituentsModulate electronic properties, pKa, and binding interactions.
Pentyl LinkerVarying chain length or introducing rigidity (e.g., double bonds, rings)Optimize spatial orientation and conformational flexibility for target binding.
Acetate GroupReplacement with bioisosteres (e.g., amides, sulfonamides)Enhance metabolic stability and modify hydrogen bonding capacity.

Exploration of Novel Therapeutic Hypotheses (pre-clinical)

Given its structure, 5-(Phenylamino)pentyl acetate and its future analogues could be investigated for a variety of therapeutic applications in pre-clinical settings. The phenylamino motif is present in numerous biologically active compounds, suggesting several plausible, yet currently hypothetical, avenues for research.

Potential hypotheses could include:

Central Nervous System (CNS) Activity: Many CNS-active drugs feature a substituted amine separated from an aromatic ring by an alkyl chain. Analogues could be screened against targets such as monoamine transporters, ion channels, or G-protein coupled receptors (GPCRs) relevant to neurological and psychiatric disorders.

Oncology: The N-alkylaniline scaffold is found in some kinase inhibitors. A research program could explore whether derivatives of this compound could be designed to selectively inhibit specific protein kinases involved in cancer cell proliferation. kyinno.com

Anti-inflammatory or Analgesic Effects: Compounds with similar structural features have shown activity as modulators of inflammatory pathways or as ligands for pain-related targets.

These hypotheses would need to be tested through a cascade of pre-clinical assays, starting with in vitro binding and functional assays against specific molecular targets, followed by cell-based assays to determine effects on cellular pathways.

Table 2: Hypothetical Pre-clinical Research Areas
Therapeutic AreaPotential Molecular Target ClassScientific Rationale
Neurology/PsychiatryGPCRs, Ion Channels, TransportersStructural resemblance to known CNS-active pharmacophores.
OncologyProtein KinasesPresence of N-alkylaniline scaffold found in some kinase inhibitors.
Immunology/PainEnzymes (e.g., COX), ReceptorsAmine and ester functionalities are common in anti-inflammatory and analgesic agents.

Integration with Emerging Technologies in Drug Discovery Research

Advancing the study of a novel compound like this compound can be significantly accelerated by leveraging emerging technologies in drug discovery. frontiersin.org These technologies can enhance efficiency, reduce costs, and provide deeper insights into the molecule's potential. worldpharmatoday.com

Artificial Intelligence (AI) and Machine Learning: AI models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of virtual analogues before they are synthesized, saving time and resources. ardigen.com AI can also screen vast virtual libraries to identify which analogues are most likely to be active against a specific target. frontiersin.org

High-Throughput Screening (HTS): An HTS campaign could rapidly test a library of synthesized analogues against a wide array of biological targets to identify initial "hits" and build a preliminary SAR profile. worldpharmatoday.com

DNA-Encoded Library (DEL) Technology: DEL technology allows for the screening of billions of compounds at once, which could help identify novel and unexpected biological targets for this compound or its derivatives.

Structure-Based Drug Design (SBDD): If a biological target is identified and its 3D structure is known, SBDD and computational modeling can be used to rationally design analogues with improved binding affinity and selectivity. worldpharmatoday.com

Protein Degradation Technologies: The structure could serve as a fragment or starting point for designing more complex modalities like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are at the forefront of small molecule innovation. kyinno.com

Table 3: Application of Emerging Technologies
TechnologyApplication in Research Program
Artificial Intelligence (AI)Predictive modeling of ADME/Tox; virtual screening of analogue libraries. ardigen.com
High-Throughput Screening (HTS)Rapidly screen synthesized analogues against diverse biological targets. worldpharmatoday.com
DNA-Encoded Library (DEL)Identify novel biological targets for the compound scaffold.
Structure-Based Drug Design (SBDD)Rationally design potent and selective analogues based on target structure. worldpharmatoday.com
PROTACs / Molecular GluesUse the scaffold as a building block for targeted protein degraders. kyinno.com

Collaborative Research Opportunities and Interdisciplinary Studies

The successful development of a novel chemical entity from an academic concept to a validated lead requires a multidisciplinary and collaborative approach. indianabiosciences.org Research on this compound would benefit immensely from such partnerships. acs.org

Academia-Industry Collaborations: Pharmaceutical companies often seek innovative starting points from academic labs. schrodinger.com A partnership could provide access to industry-standard screening platforms, medicinal chemistry expertise, and resources for preclinical development that are often lacking in an academic setting. acs.org

Interdepartmental Alliances: Within a university, collaborations between synthetic chemistry, pharmacology, computational biology, and structural biology departments are crucial. mssm.edu Synthetic chemists can create the molecules, pharmacologists can test them, and computational and structural biologists can provide insights into their mechanism of action. umd.edu

Consortia and Public-Private Partnerships: Joining or forming a research consortium focused on a specific disease area could provide funding, shared expertise, and a clear path for translational research. These partnerships are increasingly viewed as key drivers of pharmaceutical innovation. acs.org

Such collaborations ensure that the research is not conducted in a silo, but rather benefits from a diverse range of expertise, ultimately increasing the chances of translational success. mssm.edu

Table 4: Models for Collaborative Research
Collaboration ModelKey PartnersPrimary Benefit
Academic-Industry PartnershipUniversity Lab & Pharmaceutical/Biotech CompanyAccess to resources, expertise, and translational drug development infrastructure. acs.orgschrodinger.com
Interdisciplinary University TeamChemistry, Biology, Pharmacology, Computational DepartmentsIntegration of synthesis, testing, and mechanistic understanding. umd.edu
Public-Private ConsortiumMultiple Academic Institutions, Companies, and Government/Non-Profit FundersShared risk, pooled resources, and accelerated progress in a specific research area.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of 5-(Phenylamino)pentyl acetate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization should employ factorial design of experiments (DoE) to systematically evaluate variables such as temperature, catalyst loading, solvent polarity, and reaction time. For example, a 2<sup>k</sup> factorial design can identify critical parameters and interactions affecting yield . Post-reaction purification techniques (e.g., column chromatography, recrystallization) should be validated via HPLC or GC-MS to assess purity. Reaction progress can be monitored using <sup>1</sup>H NMR to confirm intermediate formation and final product integrity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use FT-IR for functional group identification (e.g., acetate C=O stretch at ~1740 cm⁻¹) and <sup>13</sup>C NMR to confirm carbon environments .
  • Physicochemical Properties : Measure solubility in polar/nonpolar solvents via shake-flask method, and determine partition coefficients (logP) using octanol-water partitioning .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures under nitrogen/air atmospheres .

Q. What protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability studies should include accelerated degradation testing under varying conditions (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products . Store samples in amber vials at -20°C under inert gas (N2 or Ar) to prevent hydrolysis or oxidation. Use Karl Fischer titration to monitor moisture content in bulk samples .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways and transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. Tools like Gaussian or ORCA are recommended for such simulations . Coupling with cheminformatics (e.g., reaction descriptor analysis) can further refine reactivity predictions .

Q. What strategies resolve contradictions in published data on the biological activity of this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity. Adjust for confounding variables (e.g., cell line variability, assay protocols) using multivariate regression .
  • Standardized Replication : Reproduce key experiments under controlled conditions (e.g., ISO 17025-accredited labs) to isolate methodological discrepancies .
  • Dose-Response Validation : Perform EC50/IC50 assays across multiple biological models to confirm activity thresholds .

Q. What mechanistic approaches elucidate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). Molecular docking (e.g., AutoDock Vina) can predict binding poses, validated by mutagenesis studies on target proteins (e.g., alanine scanning) . Synchrotron X-ray crystallography may resolve co-crystal structures for atomic-level insights .

Q. How can researchers systematically analyze degradation pathways of this compound under environmental or physiological conditions?

  • Methodological Answer : Employ LC-MS/MS to identify degradation products in simulated environments (e.g., pH 2–12 buffers, UV light exposure). Isotopic labeling (e.g., <sup>13</sup>C-acetate) can trace fragmentation patterns. Kinetic isotope effects (KIEs) and radical trapping experiments (e.g., using TEMPO) clarify reaction mechanisms (e.g., hydrolysis vs. oxidative cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.